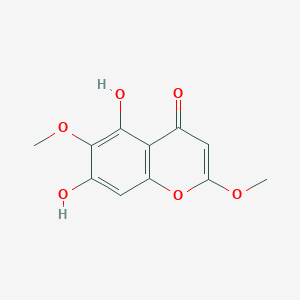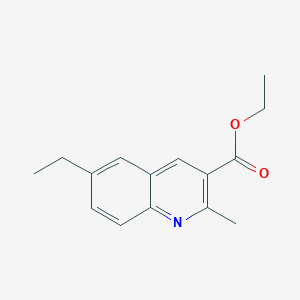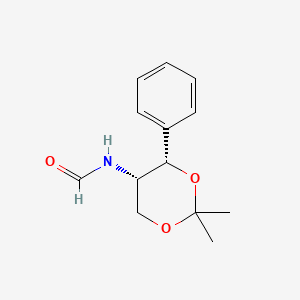
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is a chiral compound with a unique dioxane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The stereochemistry of the compound, specifically the (4S,5S) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diastereoselective reduction of a precursor compound using L-Selectride at temperatures ranging from -20°C to room temperature . This method provides high yields and good diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The dioxane ring structure and the formamide group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4-Phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane: Shares a similar dioxane ring structure but differs in the presence of an aza group.
(4S,5S)-5-Hydroxy-4-methyl-3-heptanone: Contains a similar stereochemistry but has different functional groups.
Uniqueness
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide is unique due to its specific combination of the dioxane ring and formamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
1184290-13-8 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]formamide |
InChI |
InChI=1S/C13H17NO3/c1-13(2)16-8-11(14-9-15)12(17-13)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12-/m0/s1 |
InChI Key |
HOGCFPJAXJYGEJ-RYUDHWBXSA-N |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC=O)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
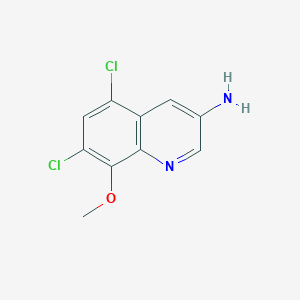
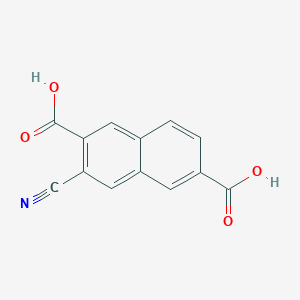

![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
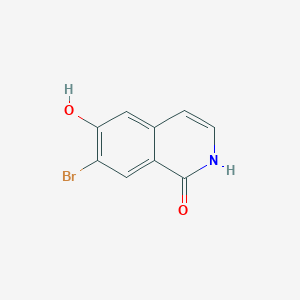
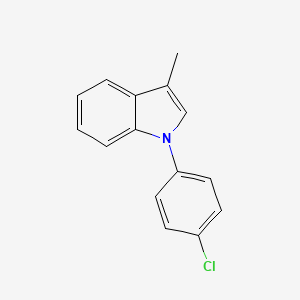

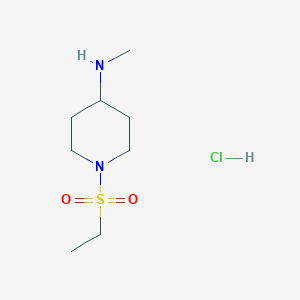
![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)
